(1S,2S)-N-[4-[2-(Dimethylamino)-1-(1H-imidazol-1-yl)]propylphenyl]-2-benzothiazolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
R116010 is a compound known for its potent inhibition of all-trans-retinoic acid metabolism. It has been characterized as a promising anticancer drug due to its ability to enhance the biological activity of all-trans-retinoic acid, thereby exhibiting antitumour activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of R116010 involves the use of specific inhibitors of the retinoic acid hydroxylase enzyme, CYP26. The compound is synthesized through a series of chemical reactions that include the selective inhibition of retinoic acid metabolism .
Industrial Production Methods: Industrial production of R116010 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced chemical engineering techniques to maintain the stability and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions: R116010 primarily undergoes inhibition reactions where it inhibits the metabolism of all-trans-retinoic acid. This inhibition is selective and potent, making it a valuable compound in cancer treatment .
Common Reagents and Conditions: The common reagents used in the reactions involving R116010 include all-trans-retinoic acid and various cytochrome P450-mediated reactions. The conditions typically involve controlled environments to maintain the stability and efficacy of the compound .
Major Products Formed: The major product formed from the reactions involving R116010 is the enhanced biological activity of all-trans-retinoic acid, leading to significant antitumour activity .
Scientific Research Applications
R116010 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used in the treatment of cancer, specifically in enhancing the efficacy of all-trans-retinoic acid in inhibiting cell proliferation and inducing differentiation . The compound has also shown potential in the treatment of neuroblastoma, a common extracranial solid tumour in children .
Mechanism of Action
R116010 exerts its effects by inhibiting the metabolism of all-trans-retinoic acid through the selective inhibition of the retinoic acid hydroxylase enzyme, CYP26. This inhibition leads to increased intracellular levels of all-trans-retinoic acid, enhancing its biological activity and exhibiting antitumour effects .
Comparison with Similar Compounds
Similar Compounds:
- All-trans-retinoic acid
- 13-cis-retinoic acid
- Acitretin
Uniqueness: R116010 is unique in its potent and selective inhibition of all-trans-retinoic acid metabolism. Unlike other similar compounds, R116010 enhances the biological activity of all-trans-retinoic acid, making it a promising anticancer drug with a unique mechanism of action .
Properties
CAS No. |
355860-40-1 |
---|---|
Molecular Formula |
C21H23N5S |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-[4-[(1S,2S)-2-(dimethylamino)-1-imidazol-1-ylpropyl]phenyl]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C21H23N5S/c1-15(25(2)3)20(26-13-12-22-14-26)16-8-10-17(11-9-16)23-21-24-18-6-4-5-7-19(18)27-21/h4-15,20H,1-3H3,(H,23,24)/t15-,20+/m0/s1 |
InChI Key |
WGVPSTQRQHGEEP-MGPUTAFESA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2)N4C=CN=C4)N(C)C |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2)N4C=CN=C4)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.